N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(3-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c1-11-3-2-4-14(9-11)19-10-15(18)17-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUDYTNZJHFADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfanyl acetamides represent a critical class of organosulfur compounds characterized by a thioether (-S-) linkage between an acetamide group and an aromatic or aliphatic substituent. The structural versatility of these compounds enables interactions with biological targets such as enzymes, receptors, and ion channels, making them valuable in drug discovery. The introduction of fluorine atoms, as seen in the 4-fluorophenyl group, often enhances metabolic stability and binding affinity due to electronegativity and hydrophobic effects.
Synthetic Methodologies for N-(4-Fluorophenyl)-2-[(3-Methylphenyl)Sulfanyl]Acetamide
Nucleophilic Substitution via Thiolate Intermediate
The most widely reported method involves the reaction of 3-methylbenzenethiol with 2-chloro-N-(4-fluorophenyl)acetamide under basic conditions. This approach, adapted from pyrimidine-thiol acetamide syntheses, proceeds via a thiolate intermediate attacking the electrophilic carbon of the chloroacetamide.
Procedure :
- Base Activation : 3-Methylbenzenethiol (1.0 equiv) is deprotonated with potassium hydroxide (1.1 equiv) in ethanol under reflux for 30 minutes.
- Coupling Reaction : 2-Chloro-N-(4-fluorophenyl)acetamide (1.0 equiv) is added, and the mixture is refluxed for 2–4 hours.
- Workup : Ethanol is evaporated under reduced pressure, and the product is precipitated by adding cold water. Filtration and drying yield the crude product, which is purified via recrystallization from methanol.
Reaction Scheme :
$$
\text{3-Methylbenzenethiol} + \text{2-Chloro-N-(4-fluorophenyl)acetamide} \xrightarrow{\text{KOH, EtOH}} \text{this compound} + \text{KCl}
$$
Alternative Coupling Strategies
Bromoacetamide Route
A patent-derived method substitutes chloroacetamide with bromoacetamide to enhance reactivity. Sodium hydride in DMF facilitates the coupling at room temperature, reducing energy input compared to reflux conditions:
Conditions :
- Solvent: Dimethylformamide (DMF)
- Base: NaH (1.2 equiv)
- Temperature: 25°C
- Time: 6–8 hours
- Yield: 85–90%
One-Pot Synthesis
An optimized one-pot approach condenses 4-fluoroaniline, chloroacetyl chloride, and 3-methylbenzenethiol sequentially:
Comparative Analysis of Synthetic Routes
Key trade-offs emerge: Method 2.2.1 offers higher yields but requires anhydrous conditions and costly NaH. Method 2.1 balances simplicity and efficiency for lab-scale synthesis.
Reaction Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents like DMF stabilize the thiolate intermediate, accelerating nucleophilic attack. Ethanol, while less efficient, enables easier product isolation via precipitation.
Analytical Characterization
Spectroscopic Data
Representative Data from Analogous Compounds :
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45–7.30 (m, 4H, Ar-H), 6.95 (t, 2H, J = 8.6 Hz, F-Ar), 3.85 (s, 2H, CH₂S), 2.35 (s, 3H, CH₃) |
| ¹³C NMR | δ 169.8 (C=O), 162.5 (d, J = 245 Hz, C-F), 139.2–115.1 (Ar-C), 35.7 (CH₂S), 21.0 (CH₃) |
| IR (KBr) | 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F), 680 cm⁻¹ (C-S) |
Industrial-Scale Considerations
Applications and Derivatives
While direct studies on this compound are limited, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfanyl group may contribute to its overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfanyl-Acetamide Backbones
Table 1: Key Structural Analogues and Molecular Properties
Key Structural Differences :
- Chain Length : Compound 3c features a butanamide chain instead of the acetamide backbone, which may influence binding kinetics to enzymes like MMP-9 .
Table 2: Reported Bioactivities of Analogues
Mechanistic Insights :
- MMP-9 Inhibition : Compound 3c’s extended chain and hexahydroquinazolin group enable selective binding to the hemopexin-like domain of MMP-9, disrupting dimerization and downstream invasion pathways .
- Antibacterial Activity : Fluorinated benzyl groups in triazole-acetamides (e.g., compounds 38 and 39) improve membrane permeability, correlating with lower MIC values .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 3-methylphenylsulfanyl group in the target compound enhances lipophilicity ($ \log P \approx 3.2 $), favoring blood-brain barrier penetration compared to polar analogues like triazole derivatives ($ \log P \approx 1.8 $) .
- Metabolic Stability : Sulfanyl-acetamides generally exhibit moderate metabolic stability, while pyridinyl-thiazolyl derivatives (e.g., GSK1570606A) may undergo faster hepatic clearance due to heterocyclic oxidation .
Biological Activity
N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a 4-fluorophenyl group and a 3-methylphenyl sulfanyl moiety attached to an acetamide backbone. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets. This structural configuration suggests potential for various pharmacological applications.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections caused by various pathogens .
- Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) . The mechanism behind this activity may involve the modulation of specific signaling pathways related to cell growth and apoptosis.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, although specific targets remain to be fully elucidated.
- Receptor Interaction : The fluorophenyl group likely enhances binding affinity to certain receptors, which could modulate downstream signaling pathways related to inflammation and tumor growth .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/Effectiveness | Reference |
|---|---|---|---|
| Antimicrobial | Various pathogens | Not specified | |
| Anticancer | MDA-MB-231 | IC50 < 50 µM | |
| A549 | IC50 < 40 µM | ||
| HT-29 | IC50 < 30 µM |
Detailed Research Findings
- Anticancer Studies : In vitro evaluations revealed that this compound exhibits significant antiproliferative effects against multiple cancer cell lines. For instance, it was noted that the compound induced apoptosis in MDA-MB-231 cells through caspase activation pathways .
- Antimicrobial Evaluations : The compound showed promising results against various bacterial strains, with ongoing studies assessing its minimum inhibitory concentration (MIC) values. These investigations are critical for determining its potential as an antibiotic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
